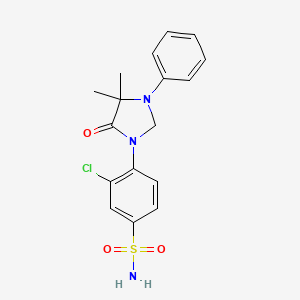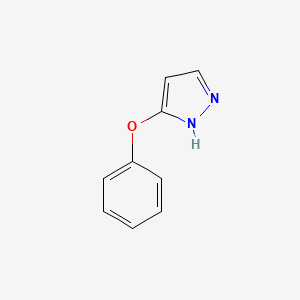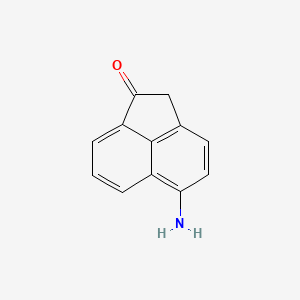![molecular formula C14H28OS B14480966 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol CAS No. 70624-57-6](/img/structure/B14480966.png)
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol is a chemical compound with a unique structure that includes a sulfanyl group attached to a dec-1-en-4-ol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-decene and propan-2-thiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced technologies and automation ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as an anti-inflammatory agent.
Industry: It is used in the formulation of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and microbial growth, contributing to its observed activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-terpineol: A terpineol with a similar structure but different functional groups.
Terpinen-4-ol: Another related compound with known antimicrobial and anti-inflammatory properties.
Uniqueness
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol is unique due to its specific sulfanyl group and dec-1-en-4-ol backbone, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
70624-57-6 |
|---|---|
Formule moléculaire |
C14H28OS |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
4-methyl-1-propan-2-ylsulfanyldec-1-en-4-ol |
InChI |
InChI=1S/C14H28OS/c1-5-6-7-8-10-14(4,15)11-9-12-16-13(2)3/h9,12-13,15H,5-8,10-11H2,1-4H3 |
Clé InChI |
RNPIFJOSSAVPGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(CC=CSC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)

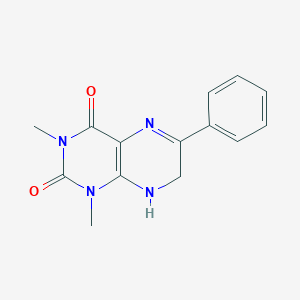
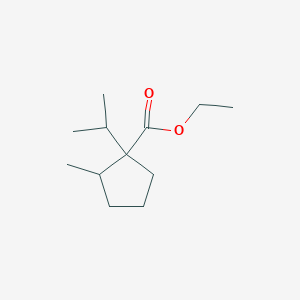
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
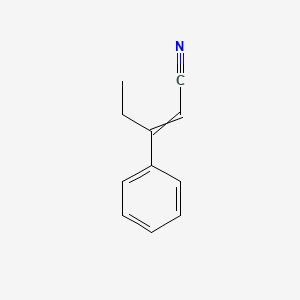
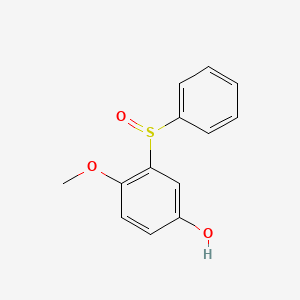
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)

